molecular formula C18H13FN4O B2451347 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251604-26-8

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Numéro de catalogue B2451347
Numéro CAS: 1251604-26-8
Poids moléculaire: 320.327
Clé InChI: OQIHHRMVWISLJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mixture is usually poured on ice and the separated solid is collected by filtration .


Molecular Structure Analysis

The molecular structure of triazolopyridazines can be analyzed using techniques like 1H-NMR . For example, the 1H-NMR of a similar compound showed peaks at 6.28 (d, 1H, J=7.5Hz, CH), 7.57 (m, 4H, three H of Ph, 7-H), 7.96 (m, 2H, Ph), 8.61 (d, 1H, J= 9.5Hz, 8-H), 9.44 (d, 1H, J=7.5Hz, NH) .

Applications De Recherche Scientifique

Anticonvulsant Activity

Compounds within the 1,2,4-triazolo[4,3-a]pyrazine and related families have been synthesized and evaluated for their anticonvulsant properties. These compounds, including derivatives with modifications at the benzyl position, such as fluoro substitution, have shown potent activity against maximal electroshock-induced seizures in rats. The synthesis approach and bioisostere comparisons with purine rings indicate a strategic framework for developing anticonvulsant agents with reduced side effects, such as emesis (J. Kelley et al., 1995).

Antiviral Activity

Research on the antiviral activity of triazolo[4,3-b]pyridazine derivatives has identified compounds with promising activity against the hepatitis A virus (HAV). The structural versatility of these compounds allows for the synthesis of various derivatives, enhancing the potential for targeted antiviral therapies. This indicates a significant step towards developing new antiviral agents, with compound specificity offering a pathway to potentially overcome resistance mechanisms (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Antimicrobial and Antifungal Activity

Several derivatives within the triazolo[4,3-b]pyridazine and related families have been synthesized and evaluated for antimicrobial and antifungal activities. These studies highlight the compounds' efficacy against a range of pathogenic bacteria and fungi, suggesting their potential as leads for developing new antimicrobial agents. The structural modifications leading to these activities provide insights into the molecular framework necessary for bioactivity, laying the groundwork for future drug design and development (M. Suresh et al., 2016).

Antitumor Activity

Research into the antitumor potential of 1,2,4-triazolo[4,3-b]pyridazine derivatives has uncovered compounds with significant activity against various cancer cell lines. These findings suggest a promising avenue for cancer therapy, with the possibility of developing novel anticancer agents based on these heterocyclic frameworks. The exploration of these compounds' antiproliferative effects contributes to our understanding of their mechanism of action and their potential role in cancer treatment (K. Bhat et al., 2009).

Propriétés

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-15-8-6-13(7-9-15)12-22-18(24)23-17(21-22)11-10-16(20-23)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHHRMVWISLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.